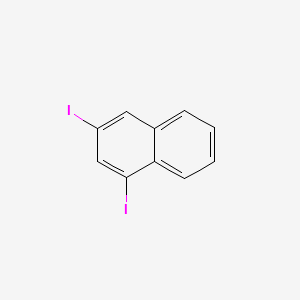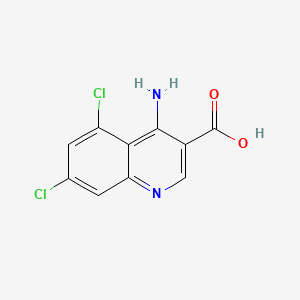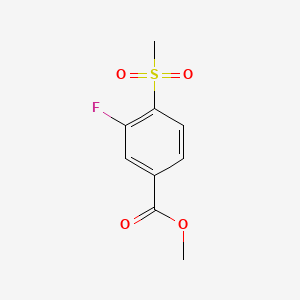
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt
Overview
Description
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a substrate for beta-glucuronidase (GUS) which is encoded by gusA, a widely used reporter gene . Glucuronidase cleaves this compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . It is used for detection of GUS+ bacterial colonies and has been reported as a chromogenic substrate in a number of chromogenic E. coli / coliform culture media .
Molecular Structure Analysis
The molecular formula of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is C₂₀H₂₆BrClN₂O₇ . The molecular weight is 521.79 g/mol .Chemical Reactions Analysis
The compound is a substrate for the enzyme beta-glucuronidase. In the presence of this enzyme, it is cleaved to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .Physical And Chemical Properties Analysis
The compound is a white solid . It is recommended to prepare a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide .Scientific Research Applications
Molecular Biology: Reporter Gene Analysis
This compound is used as a substrate for the β-galactosidase enzyme, which is encoded by the lacZ reporter gene . When β-galactosidase acts on this substrate, it produces an insoluble indigo-blue chromophore. This reaction is pivotal in molecular biology for tracking gene expression and regulation within cells, particularly in gene cloning and transgenic studies .
Microbiology: Bacterial Colony Identification
In microbiology, it serves as a chromogenic substrate suitable for identifying lac+ bacterial colonies . The development of a blue color upon hydrolysis by β-galactosidase allows for easy differentiation of bacterial strains that carry the lac+ phenotype, which is essential in microbial genetics and pathogen research .
Histochemistry: Enzyme Activity Detection
The compound is utilized in histochemical applications to detect the activity of β-galactosidase in tissue sections . This is particularly useful in diagnostic histology and research to visualize cellular processes and enzyme localization.
Environmental Testing: Water and Food Safety
It is employed in environmental testing to detect bacterial contamination in water and food samples . The presence of β-glucuronidase-producing bacteria, such as E. coli, results in a color change, which is a quick and effective method for assessing contamination levels .
Plant Biology: GUS Assays
In plant biology, the compound is used in GUS assays to monitor the expression of the gusA gene, which encodes β-glucuronidase . This application is significant in transgenic plant research , where it helps in studying gene promoters and tissue-specific expression patterns.
Pharmaceutical Research: Drug Development
Lastly, in pharmaceutical research, this compound’s role in enzyme-substrate reactions is exploited to screen for potential inhibitors or activators of β-galactosidase . This can be instrumental in the development of new drugs, especially those targeting bacterial infections or metabolic disorders involving galactosidase enzymes.
Mechanism of Action
Target of Action
The primary target of the compound, also known as 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt, is the enzyme beta-glucuronidase (GUS) . This enzyme is encoded by the gusA gene, which is a widely used reporter gene .
Mode of Action
The compound acts as a substrate for beta-glucuronidase . Upon interaction with the enzyme, glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .
Biochemical Pathways
The compound is involved in the glucuronidation pathway, specifically in the reaction catalyzed by beta-glucuronidase . The cleavage of the compound by the enzyme results in the production of glucuronic acid and chloro-bromoindigo, which can be visually detected due to its intense blue color .
Pharmacokinetics
For instance, a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide is recommended .
Result of Action
The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change serves as a visual indicator of the presence of beta-glucuronidase activity, making the compound useful in various applications such as the detection of GUS expression in plant cells and tissues, detection of infections caused by E. coli, and detection of bacterial contamination in food and water samples .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the beta-glucuronidase enzyme and thus the compound’s action. Additionally, the choice of solvent can impact the compound’s solubility and stability .
Safety and Hazards
Future Directions
The compound is useful for a variety of applications, including use in bacterial detection systems (e.g., E. coli) . It can be used for the detection of GUS expression in plant cells and tissues, detection of infections caused by E. coli, and detection of bacterial contamination in food and water samples . As such, its future use will likely continue to be in these areas.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940106 | |
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
CAS RN |
18656-96-7 | |
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





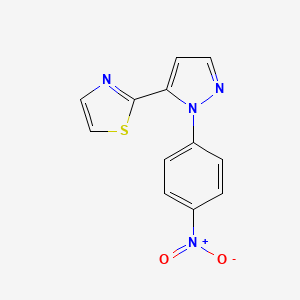
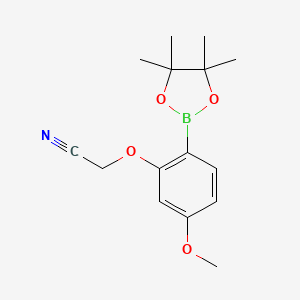

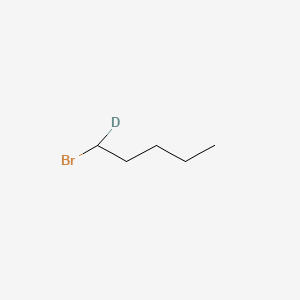
![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)
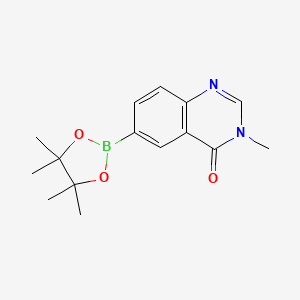
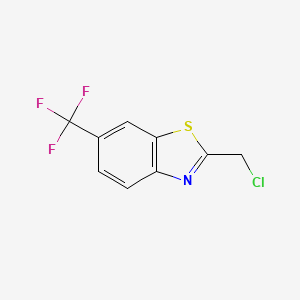
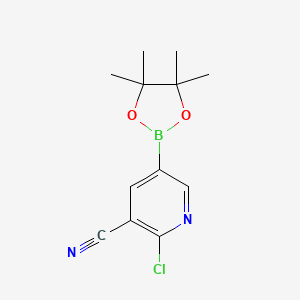
![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)
